molecular formula C18H18ClNS B001288 Chlorprothixene CAS No. 113-59-7

Chlorprothixene

Cat. No.: B001288
CAS No.: 113-59-7
M. Wt: 315.9 g/mol
InChI Key: WSPOMRSOLSGNFJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorprothixene, a typical antipsychotic drug of the thioxanthene class, exerts strong blocking effects by interacting with several receptors in the brain. Its primary targets include the 5-HT2 , D1 , D2 , D3 , histamine H1 , muscarinic , and alpha1 adrenergic receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, sleep, and motor control.

Mode of Action

This compound primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . It also depresses the release of hypothalamic and hypophyseal hormones . This blocking action and depression of hormone release are believed to affect the reticular activating system, thereby influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Pharmacokinetics

This compound is generally well absorbed from the gastrointestinal tract. It undergoes extensive metabolism in the liver, and its metabolites are excreted primarily in the urine and feces . The elimination half-life of this compound is approximately 8-12 hours , indicating that it remains in the body for a significant period after administration. This pharmacokinetic profile influences the drug’s bioavailability and therapeutic effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the blockade of various neurotransmitter receptors . This blockade alters the normal signaling processes in the brain, leading to changes in mood, perception, and cognition. Clinically, these changes can result in the alleviation of psychotic symptoms, such as hallucinations and delusions, in conditions like schizophrenia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, co-administration with other medications can lead to drug-drug interactions that alter this compound’s pharmacokinetics and pharmacodynamics . Additionally, individual patient factors, such as age, liver function, and genetic variations in drug-metabolizing enzymes, can also impact the drug’s effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chlorprothixene involves the reaction of 2-chlorothioxanthone with N,N-dimethylpropylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the pharmaceutical-grade product .

Chemical Reactions Analysis

Types of Reactions: Chlorprothixene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chlorprothixene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chlorprothixene is structurally related to chlorpromazine, another typical antipsychotic. Both compounds share similar clinical effects and side effects, but this compound is noted for having a lower incidence of allergic reactions and liver damage . Other similar compounds include:

This compound’s unique combination of receptor blocking effects and lower incidence of certain side effects makes it a valuable option in the treatment of psychotic disorders.

Properties

IUPAC Name

3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPOMRSOLSGNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859205
Record name 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chlorprothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.66e-04 g/L
Record name Chlorprothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4695-61-8, 113-59-7
Record name 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chlorprothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

97.5 °C
Record name Chlorprothixene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015369
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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